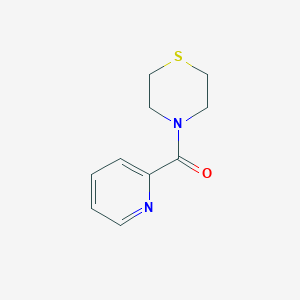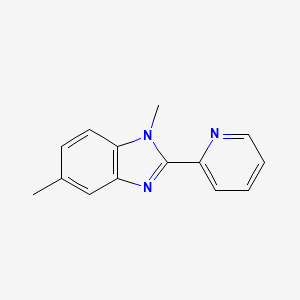![molecular formula C15H11NO3 B7527497 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone, also known as BPAOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAOE is a member of the benzoxazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Wirkmechanismus
The mechanism of action of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone can induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha, in immune cells. 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone in lab experiments is its high purity and yield. The synthesis method of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been optimized to produce a pure compound in high yield, making it a useful tool for scientific research. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone. One area of research involves the development of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone analogs with improved solubility and bioavailability. Another area of research involves the use of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone in combination with other anti-cancer and anti-inflammatory agents to enhance their efficacy. In addition, further studies are needed to fully understand the mechanism of action of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone is a promising compound with potential applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a potential candidate for the treatment of a range of diseases. The synthesis method of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been optimized to produce a pure compound in high yield, making it a useful tool for scientific research. However, further studies are needed to fully understand the mechanism of action of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone involves the reaction of 2-amino-4-methoxybenzoic acid with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with ethyl chloroformate to form the final compound, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone. This method has been optimized to produce high yields of pure 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone, making it a useful tool for scientific research.
Wissenschaftliche Forschungsanwendungen
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its anti-cancer properties. Studies have shown that 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to have anti-inflammatory and anti-viral effects, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
Eigenschaften
IUPAC Name |
1-[3-(1,3-benzoxazol-2-yloxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-10(17)11-5-4-6-12(9-11)18-15-16-13-7-2-3-8-14(13)19-15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCWOWDTYOOUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-piperidin-1-ylpyridin-4-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527418.png)
![N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide](/img/structure/B7527425.png)

![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)
![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7527444.png)
![N-[4-(5-chloro-1-methylbenzimidazol-2-yl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7527449.png)
![N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7527452.png)
![N-(2-methoxyphenyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7527459.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7527467.png)
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[3-(methanesulfonamidomethyl)piperidin-1-yl]propanamide](/img/structure/B7527468.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-fluoro-N-methylbenzamide](/img/structure/B7527478.png)